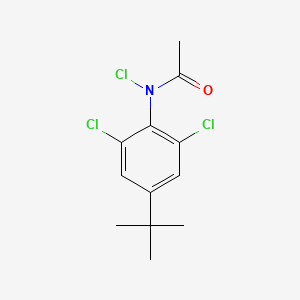
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group and two chlorine atoms attached to a phenyl ring, along with a chloroacetamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide typically involves the reaction of 4-tert-butyl-2,6-dichloroaniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent with specific therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-methylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-ethylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-propylacetamide
Comparison: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts
Propriétés
| 90815-66-0 | |
Formule moléculaire |
C12H14Cl3NO |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
N-(4-tert-butyl-2,6-dichlorophenyl)-N-chloroacetamide |
InChI |
InChI=1S/C12H14Cl3NO/c1-7(17)16(15)11-9(13)5-8(6-10(11)14)12(2,3)4/h5-6H,1-4H3 |
Clé InChI |
PMWNDSZNFHVSNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1Cl)C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


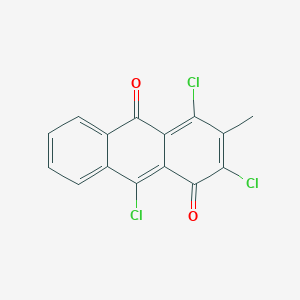
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/no-structure.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)


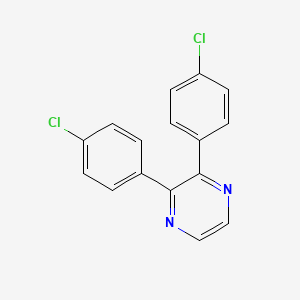
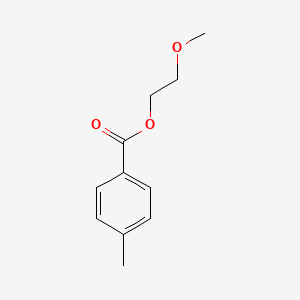
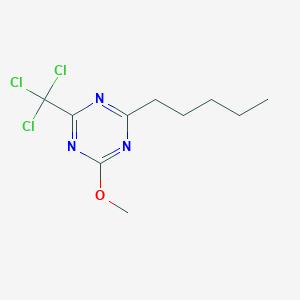
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
